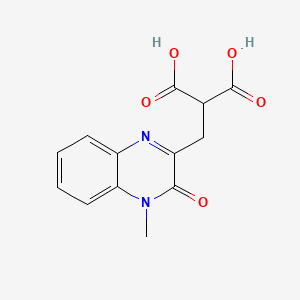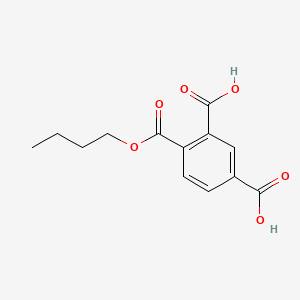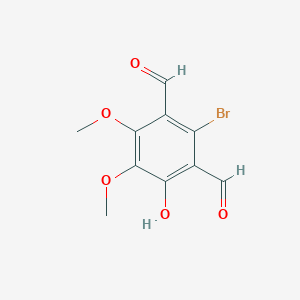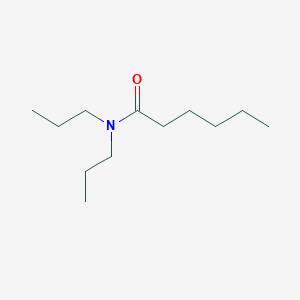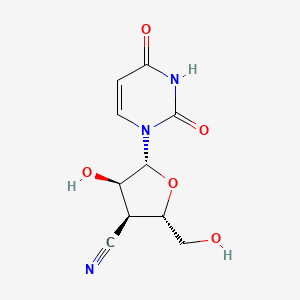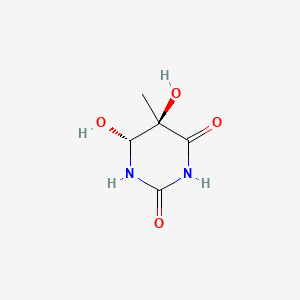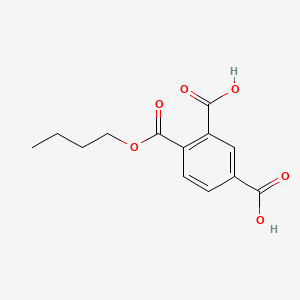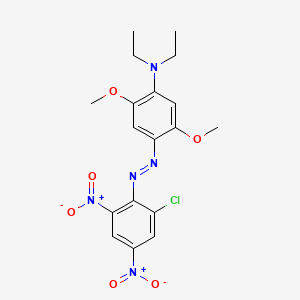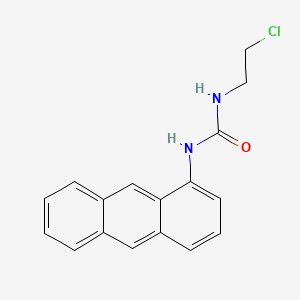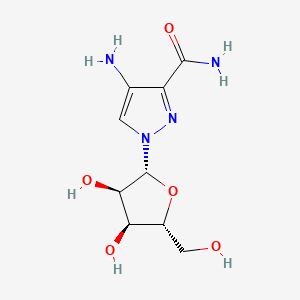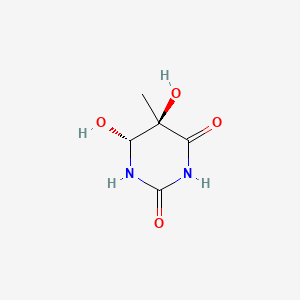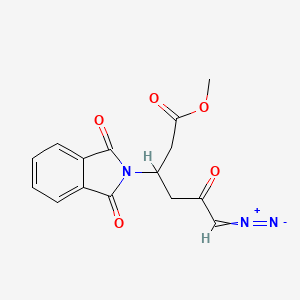
Methyl beta-(3-diazoacetonyl)-1,3-dioxo-2-isoindolinepropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl beta-(3-diazoacetonyl)-1,3-dioxo-2-isoindolinepropionate is a complex organic compound known for its unique diazo functional group Diazo compounds are characterized by the presence of two linked nitrogen atoms (N=N), which impart significant reactivity and versatility in chemical synthesis
Méthodes De Préparation
The synthesis of Methyl beta-(3-diazoacetonyl)-1,3-dioxo-2-isoindolinepropionate typically involves the reaction of diazo compounds with other organic molecules. One common method is the Wolff rearrangement, where diazo ketones derived from amino acids undergo a rearrangement to form the desired product . This method is advantageous due to its efficiency and the ability to produce the compound in relatively high yields.
Industrial production methods often involve multicomponent reactions, where three or more compounds react in a highly selective manner to form complex organic molecules . These reactions are favored for their atom economy, cost-effectiveness, and structural diversity.
Analyse Des Réactions Chimiques
Methyl beta-(3-diazoacetonyl)-1,3-dioxo-2-isoindolinepropionate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the diazo group into other functional groups, such as amines.
Substitution: The diazo group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Methyl beta-(3-diazoacetonyl)-1,3-dioxo-2-isoindolinepropionate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl beta-(3-diazoacetonyl)-1,3-dioxo-2-isoindolinepropionate involves the reactivity of the diazo group. The diazo group can undergo various transformations, including cycloaddition reactions, denitrogenation, and radical formation . These reactions often involve the formation of reactive intermediates, which then interact with other molecules to form the final products.
Comparaison Avec Des Composés Similaires
Methyl beta-(3-diazoacetonyl)-1,3-dioxo-2-isoindolinepropionate can be compared with other diazo compounds, such as diazoacetyl-DL-norleucine methyl ester. While both compounds contain the diazo functional group, this compound is unique due to its specific structure and the presence of the isoindolinepropionate moiety. This structural difference imparts distinct reactivity and applications, making it a valuable compound in various fields.
Conclusion
This compound is a versatile and valuable compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique diazo functional group and specific structure make it an important reagent in organic synthesis and a promising candidate for further research and development.
Propriétés
Numéro CAS |
97722-80-0 |
|---|---|
Formule moléculaire |
C15H13N3O5 |
Poids moléculaire |
315.28 g/mol |
Nom IUPAC |
methyl 6-diazo-3-(1,3-dioxoisoindol-2-yl)-5-oxohexanoate |
InChI |
InChI=1S/C15H13N3O5/c1-23-13(20)7-9(6-10(19)8-17-16)18-14(21)11-4-2-3-5-12(11)15(18)22/h2-5,8-9H,6-7H2,1H3 |
Clé InChI |
MRXIJZYJDNDQQL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(CC(=O)C=[N+]=[N-])N1C(=O)C2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


